
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine Hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2N and its molecular weight is 221.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analysis of 2,4-D Herbicide Toxicity
2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used in agriculture and urban activities for pest control. Research has rapidly advanced in understanding its toxicology and mutagenicity, focusing on its impact on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. Future research may delve into molecular biology aspects, especially gene expression and pesticide degradation studies, to mitigate environmental impacts and enhance safety protocols in its use (Zuanazzi et al., 2020).
Environmental Impact of Organochlorine Compounds
The environmental consequences of chlorophenols, including 2,4-dichlorophenol, have been assessed through extensive review. Despite moderate toxic effects to mammalian and aquatic life, long-term exposure to fish shows considerable toxicity. Understanding the persistence and bioaccumulation potential of these compounds is crucial for developing strategies to mitigate their environmental footprint (Krijgsheld & Gen, 1986).
Application in OLEDs
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, related to the broader chemical family, show promise in organic light-emitting diodes (OLEDs) applications. Their tunable structural design and synthesis for OLED devices highlight the potential of such compounds in advancing organic optoelectronics, offering pathways for "metal-free" infrared emitters (Squeo & Pasini, 2020).
Microbial Biodegradation of Herbicides
The role of microorganisms in degrading 2,4-D, a synthetic auxin used in agriculture, underscores the importance of bioremediation processes. Research on microbial pathways for degrading herbicides like 2,4-D can inform environmental management practices to prevent pollution and protect public health (Magnoli et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride interacts with its targets, leading to a series of biochemical reactions. It is suggested that the compound may inhibit monoamine oxidases and prostaglandin synthesis . This interaction can lead to overexcitation, potentially resulting in paralysis and death in certain organisms .
Biochemical Pathways
The inhibition of monoamine oxidases and prostaglandin synthesis suggests that the compound may affect neurotransmitter regulation and inflammatory response pathways .
Pharmacokinetics
Similar compounds are known to be volatile and almost insoluble in water , which could impact their bioavailability.
Result of Action
The compound’s potential to cause overexcitation, paralysis, and death in certain organisms suggests significant neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride. For instance, the compound’s volatility and water insolubility suggest that it may be less effective in humid or aqueous environments .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Furthermore, 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, resulting in altered metabolic flux. Additionally, 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation, deamination, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
The transport and distribution of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride within tissues can vary, with higher concentrations observed in specific organs or tissues .
Subcellular Localization
The subcellular localization of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear receptors or transcription factors .
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7-3-4-9(8(2)5-7)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPETYKMRAODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
![ethyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-cyclopropyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2497748.png)
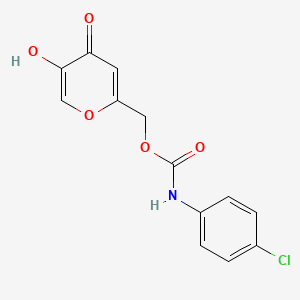
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
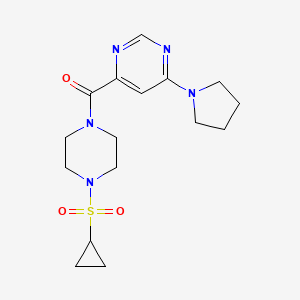
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)
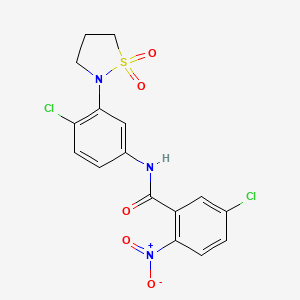
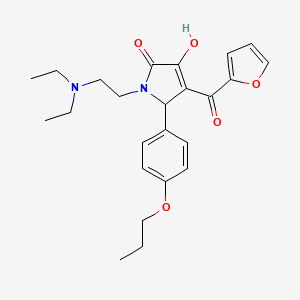
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)
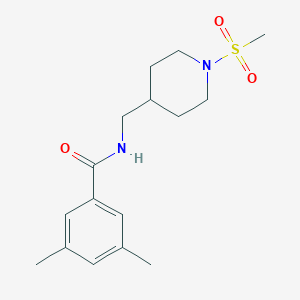
![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
